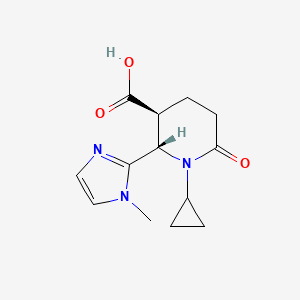

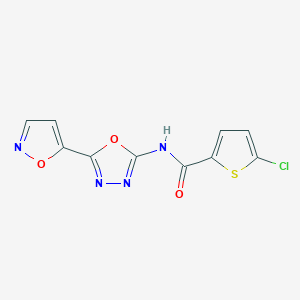

![molecular formula C16H14N4O2 B2709601 (E)-2-(1H-benzo[d]imidazol-2-yl)-N'-(2-hydroxybenzylidene)acetohydrazide CAS No. 19731-24-9](/img/structure/B2709601.png)

(E)-2-(1H-benzo[d]imidazol-2-yl)-N'-(2-hydroxybenzylidene)acetohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-2-(1H-benzo[d]imidazol-2-yl)-N'-(2-hydroxybenzylidene)acetohydrazide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Applications De Recherche Scientifique

Sure! Here is a comprehensive analysis of the scientific research applications of (E)-2-(1H-benzo[d]imidazol-2-yl)-N’-(2-hydroxybenzylidene)acetohydrazide, also known as 2-(1H-benzimidazol-2-yl)-N’-[(1E)-(2-hydroxyphenyl)methylene]acetohydrazide:

Antimicrobial Activity

This compound has shown significant potential as an antimicrobial agent. Research indicates that it exhibits strong inhibitory effects against a variety of bacterial and fungal strains. Its mechanism of action involves disrupting microbial cell walls and interfering with essential enzymatic processes, making it a promising candidate for developing new antibiotics .

Anticancer Properties

Studies have demonstrated that this compound can induce apoptosis in cancer cells, particularly in breast and lung cancer lines. It functions by activating caspase pathways and inhibiting cell proliferation. This makes it a valuable molecule for further exploration in cancer therapy, potentially leading to the development of new chemotherapeutic agents .

Antioxidant Activity

The compound has been found to possess strong antioxidant properties. It can scavenge free radicals and reduce oxidative stress in biological systems. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which is beneficial in preventing various oxidative stress-related diseases .

Anti-inflammatory Effects

Research has shown that this compound can significantly reduce inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2. This makes it a potential candidate for treating inflammatory conditions like arthritis and other chronic inflammatory diseases .

Enzyme Inhibition

The compound has been studied for its ability to inhibit various enzymes, including tyrosinase and acetylcholinesterase. Tyrosinase inhibition is particularly relevant in the treatment of hyperpigmentation disorders, while acetylcholinesterase inhibition is important for managing neurodegenerative diseases like Alzheimer’s .

Metal Ion Chelation

This compound has demonstrated the ability to chelate metal ions, which is useful in various biomedical applications. Metal ion chelation can help in detoxifying heavy metals from the body and is also relevant in the treatment of conditions like Wilson’s disease, where copper accumulation occurs .

Antiviral Activity

Preliminary studies suggest that this compound may have antiviral properties, particularly against RNA viruses. It appears to interfere with viral replication processes, making it a potential candidate for further research in antiviral drug development .

Photodynamic Therapy

The compound has potential applications in photodynamic therapy (PDT), a treatment that uses light-activated compounds to kill cancer cells. Its ability to generate reactive oxygen species upon light exposure makes it suitable for PDT, offering a non-invasive treatment option for certain types of cancer .

These diverse applications highlight the compound’s versatility and potential in various fields of scientific research. Each application warrants further investigation to fully understand and harness its capabilities.

Pharmaceuticals | Free Full-Text | Discovery of 1H-benzo[d]imidazole …

Propriétés

IUPAC Name |

2-(1H-benzimidazol-2-yl)-N-[(E)-(2-hydroxyphenyl)methylideneamino]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O2/c21-14-8-4-1-5-11(14)10-17-20-16(22)9-15-18-12-6-2-3-7-13(12)19-15/h1-8,10,21H,9H2,(H,18,19)(H,20,22)/b17-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SILGGTPBFARQHU-LICLKQGHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NNC(=O)CC2=NC3=CC=CC=C3N2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=N/NC(=O)CC2=NC3=CC=CC=C3N2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2-(1H-benzo[d]imidazol-2-yl)-N'-(2-hydroxybenzylidene)acetohydrazide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

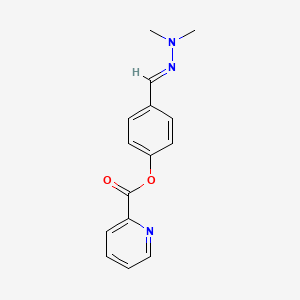

![N-(4-ethoxyphenyl)-2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2709519.png)

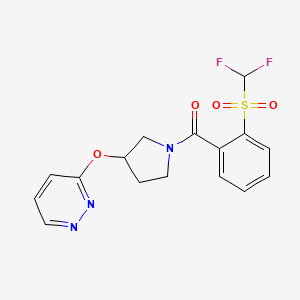

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-oxo-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2709520.png)

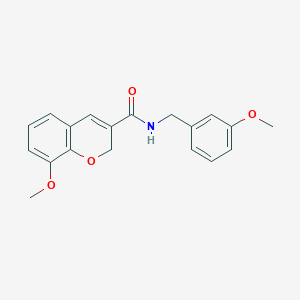

![ethyl 4-{[1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/structure/B2709525.png)

![N-cyclopentylhexahydrocyclopenta[c]pyrrole-2(1H)-carboxamide](/img/structure/B2709528.png)

![2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B2709541.png)